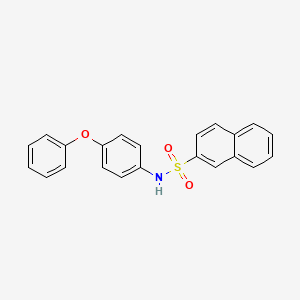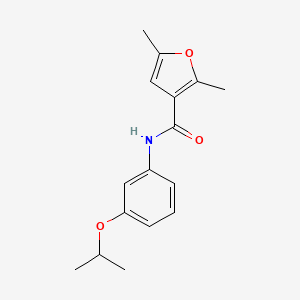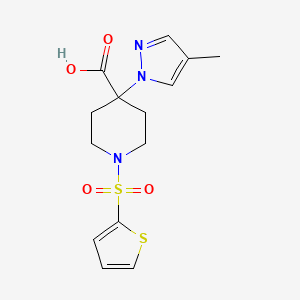![molecular formula C19H20O5 B5309642 2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one CAS No. 70402-16-3](/img/structure/B5309642.png)
2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one
Vue d'ensemble
Description
2,3,7,8-tetramethoxy-5,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is also known as TMA-2 and belongs to the class of phenethylamines. TMA-2 has been found to exhibit various biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
TMA-2 acts as a partial agonist at the 5-HT2A serotonin receptor, which is involved in the regulation of mood, perception, and cognition. TMA-2 also exhibits affinity for other serotonin receptors, including 5-HT2B and 5-HT2C. The activation of these receptors leads to the release of neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
TMA-2 has been found to exhibit various biochemical and physiological effects. Research has shown that TMA-2 increases the release of dopamine and norepinephrine, leading to an increase in mood and alertness. TMA-2 also exhibits anxiolytic and antidepressant properties, making it a potential candidate for the treatment of anxiety and depression. TMA-2 has also been found to exhibit neuroprotective properties, which may be beneficial in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
TMA-2 has several advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized in high purity and yield. TMA-2 also exhibits a high affinity for serotonin receptors, making it a useful tool for studying the role of these receptors in various physiological and pathological conditions. However, TMA-2 also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the study of TMA-2. One potential direction is the development of TMA-2-based drugs for the treatment of depression and anxiety disorders. Another direction is the study of TMA-2's potential neuroprotective properties and its potential use in the treatment of neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of TMA-2 and its potential side effects.
In conclusion, TMA-2 is a promising compound that exhibits various biochemical and physiological effects, making it a potential candidate for the treatment of various medical conditions. The synthesis of TMA-2 has been optimized to yield high purity and yield, making it a useful tool for laboratory experiments. Further research is needed to fully understand the mechanism of action and potential side effects of TMA-2, as well as its potential use in the treatment of medical conditions.
Méthodes De Synthèse
The synthesis of TMA-2 involves the reaction of 2,3,4,5-tetramethoxytoluene with nitroethane, followed by reduction with sodium borohydride. The resulting product is then subjected to amination with ammonia and sodium cyanoborohydride, leading to the formation of TMA-2. This synthesis method has been optimized to yield high purity and yield of TMA-2.
Applications De Recherche Scientifique
TMA-2 has been studied for its potential use in the treatment of various medical conditions. Research has shown that TMA-2 has a high affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and behavior. TMA-2 has been found to exhibit antidepressant and anxiolytic properties, making it a potential candidate for the treatment of depression and anxiety disorders.
Propriétés
IUPAC Name |
5,6,13,14-tetramethoxytricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5/c1-21-16-7-11-5-13-9-18(23-3)19(24-4)10-14(13)15(20)6-12(11)8-17(16)22-2/h7-10H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNESHPTXUIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(=O)C3=CC(=C(C=C3CC2=C1)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301160844 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
70402-16-3 | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=70402-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,11-Dihydro-2,3,7,8-tetramethoxy-10H-dibenzo[a,d]cyclohepten-10-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301160844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl 6-{[(benzyloxy)carbonyl]amino}hexanoate](/img/structure/B5309565.png)
![3-[3-(4-morpholinyl)propanoyl]-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B5309568.png)
![(2R)-2-hydroxy-3-methyl-N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}butanamide](/img/structure/B5309574.png)
![2-(1,3-benzoxazol-2-yl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5309577.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-methyl-3-phenylacrylamide](/img/structure/B5309581.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B5309592.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide](/img/structure/B5309598.png)

![7-(2-methoxyethyl)-2,5-dimethylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5309639.png)

![2-{[2-(3,4-dichlorophenyl)morpholin-4-yl]carbonyl}benzene-1,3-diol](/img/structure/B5309655.png)

![N-[1-(4-methoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5309664.png)